9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of benzopyrano-pyrimidine derivatives
Preparation Methods
The synthesis of 9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can be achieved through a one-pot multicomponent reaction. This involves the condensation of different salicylaldehyde derivatives, piperidine or morpholine, and malononitrile in the presence of a catalyst such as p-toluene sulphonic acid (PTSA) at 80°C . This method is cost-effective, environmentally benign, and offers high yields with straightforward experimental procedures and short reaction times .
Chemical Reactions Analysis
9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead molecule for the development of new drugs due to its biological activities, including nematocidal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural properties of this compound make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, its nematocidal activity is attributed to its ability to inhibit egg hatching and cause mortality in nematodes. This is likely due to the compound’s chemical reactivity and its interaction with biological molecules within the nematodes .
Comparison with Similar Compounds
Similar compounds to 9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol include other benzopyrano-pyrimidine derivatives such as:
- 2-Amino-7-methyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile
- Benzo[h]pyrano[2,3-b]quinoline derivatives
These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of 9-Chloro-2-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol lies in its specific chloro and methyl substituents, which contribute to its distinct chemical reactivity and biological properties .
Properties
CAS No. |
61466-18-0 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
9-chloro-2-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C12H9ClN2O2/c1-6-14-5-9-11(15-6)8-4-7(13)2-3-10(8)17-12(9)16/h2-5,12,16H,1H3 |
InChI Key |
LUBWHCBDKYVZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(OC3=C(C2=N1)C=C(C=C3)Cl)O |
Origin of Product |
United States |
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